molecular formula C16H13NO6 B1666151 Avenanthramide C CAS No. 116764-15-9

Avenanthramide C

Katalognummer: B1666151
CAS-Nummer: 116764-15-9
Molekulargewicht: 315.28 g/mol
InChI-Schlüssel: IDUUXROOZBOOPH-QHHAFSJGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Avenanthramide C is a phenolic alkaloid compound predominantly found in oats (Avena sativa). . These compounds are unique to oats and contribute to the health benefits associated with oat consumption.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Avenanthramide C can be synthesized through the esterification of 5-hydroxyanthranilic acid with p-coumaric acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction from oat grains. The process includes milling the oats, followed by solvent extraction using ethanol or methanol. The extract is then purified using high-performance liquid chromatography (HPLC) to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Avenanthramide C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

AVN-C has demonstrated significant anti-inflammatory effects in various studies. For instance, a recent clinical trial initiated by Ceapro Inc. aims to investigate the efficacy of avenanthramides in managing inflammation-related diseases. The study will measure biomarkers of inflammation, including pro-inflammatory cytokines and chemokines, to assess AVN-C's potential therapeutic benefits in cardiovascular health .

Key Findings:

  • AVN-C modulates the expression of pro-inflammatory genes, such as cyclooxygenase and nitric oxide synthases, contributing to its anti-inflammatory effects .
  • In vitro studies have shown that AVN-C inhibits mast cell degranulation, which is crucial in allergic reactions and inflammatory responses .

Antioxidant Activity

AVN-C is recognized for its potent antioxidant properties. Research indicates that it can protect cells from oxidative stress by activating cellular pathways that enhance antioxidant defenses.

Key Findings:

  • In human skin fibroblasts, AVN-C reduced oxidative stress and inflammation through inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .
  • Studies have shown that AVN-C effectively mitigates oxidative damage in various cell types, suggesting its potential as a protective agent against oxidative stress-related disorders .

Cancer Therapeutics

AVN-C has been investigated for its potential role in cancer therapy. It has shown promise in reducing the viability of breast cancer cells through apoptotic mechanisms.

Key Findings:

  • In experiments involving MDA-MB-231 breast cancer cells, AVN-C induced apoptosis, indicating its potential as an adjunct therapy in cancer treatment .
  • The compound has also been linked to reduced cellular proliferation and increased apoptosis in colon cancer models .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of AVN-C, particularly concerning neurodegenerative diseases.

Key Findings:

  • AVN-C has been shown to improve synaptic plasticity and memory function in models related to Alzheimer's disease by reversing long-term potentiation deficits .
  • Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neuroprotection against cognitive decline .

Cardiovascular Health

AVN-C's role in cardiovascular health is being actively researched due to its anti-inflammatory and antioxidant properties.

Key Findings:

  • Clinical trials are underway to evaluate the impact of AVN-C on vascular inflammation and overall cardiovascular health .
  • Preliminary studies suggest that AVN-C may reduce markers associated with atherosclerosis and improve endothelial function .

Osteoarthritis Management

AVN-C has shown promise as a natural health product for managing osteoarthritis.

Key Findings:

  • Research indicates that AVN-C can inhibit matrix metalloproteinases (MMPs) involved in cartilage degradation, potentially slowing the progression of osteoarthritis .
  • The compound modulates signaling pathways associated with inflammation and cartilage protection, making it a candidate for further development in osteoarthritis therapies .

Vergleich Mit ähnlichen Verbindungen

Avenanthramide C is compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific combination of 5-hydroxyanthranilic acid and p-coumaric acid, which imparts distinct biological activities and health benefits .

Biologische Aktivität

Avenanthramide C (Avn C) is a polyphenolic compound predominantly found in oats, recognized for its diverse biological activities. This article explores the significant biological effects of Avn C, particularly its anti-inflammatory, antioxidant, and potential therapeutic properties against various health conditions.

1. Anti-Inflammatory Properties

Avn C exhibits notable anti-inflammatory effects through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that Avn C reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in human skin fibroblasts subjected to oxidative stress. This suppression is linked to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is crucial for inflammatory responses .
  • Mast Cell Degranulation : In studies involving mast cells, Avn C inhibited IgE-mediated degranulation and the subsequent release of histamine and cytokines. This effect was achieved by suppressing key signaling proteins involved in mast cell activation .

Table 1: Effects of this compound on Inflammatory Markers

StudyModelKey Findings
Human Skin FibroblastsReduced IL-1β, IL-6, TNF-α via NF-κB inhibition
Mast CellsInhibited IgE-induced degranulation; decreased histamine release
A549 CellsSuppressed hypoxia-induced COX-2 expression via SIRT1 activation

2. Antioxidant Activity

Avn C demonstrates significant antioxidant properties:

  • Oxidative Stress Protection : It protects normal human skin fibroblasts from oxidative stress induced by hydrogen peroxide (H₂O₂) by scavenging free radicals and enhancing the expression of antioxidant genes like heme oxygenase-1 (HO-1) .
  • Cellular Mechanisms : The compound activates the Nrf2 signaling pathway, which plays a pivotal role in cellular defense against oxidative damage. This activation leads to increased transcription of antioxidant enzymes that mitigate oxidative stress .

3. Therapeutic Potential

Avn C has shown promise in various therapeutic applications:

  • Allergic Inflammation : In vivo studies demonstrated that oral administration of Avn C alleviated symptoms in models of systemic anaphylaxis by reducing serum histamine and IgE levels, suggesting its potential as a treatment for allergic reactions .
  • Hepatotoxicity : Recent research showed that Avn C significantly mitigated doxorubicin-induced hepatotoxicity in rats by restoring biochemical parameters associated with liver function and reducing oxidative stress .

Table 2: Therapeutic Applications of this compound

ConditionModelOutcome
Allergic InflammationMouse ModelsReduced hypothermia and serum histamine levels
HepatotoxicityRat ModelsAmeliorated liver damage from doxorubicin
Lung InflammationA549 CellsInhibited COX-2 expression under hypoxic conditions

4. Case Studies and Research Findings

Several studies have highlighted the multifaceted roles of Avn C:

  • Cognitive Function : One study indicated that Avn C restored cognitive functions in Alzheimer’s disease model mice, suggesting neuroprotective properties that warrant further investigation .
  • Endothelial Dysfunction : Comparative studies on avenanthramides A, B, and C revealed that Avn C has significant antihypertensive effects attributed to its antioxidant and anti-inflammatory capabilities .

Eigenschaften

IUPAC Name

2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c18-10-3-4-12(11(8-10)16(22)23)17-15(21)6-2-9-1-5-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)(H,22,23)/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUUXROOZBOOPH-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151507
Record name Avenanthramide C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116764-15-9
Record name Avenanthramide C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116764159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avenanthramide C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116764-15-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVENANTHRAMIDE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FRF61BOYU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avenanthramide C
Reactant of Route 2
Reactant of Route 2
Avenanthramide C
Reactant of Route 3
Reactant of Route 3
Avenanthramide C
Reactant of Route 4
Avenanthramide C
Reactant of Route 5
Avenanthramide C
Reactant of Route 6
Avenanthramide C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.